molecular formula C13H15NO5 B10767221 3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide

3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide

Cat. No.: B10767221
M. Wt: 265.26 g/mol
InChI Key: WFBBISJLIGYSGF-JQTRYQTASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide involves several steps. One common method includes the reaction of 3,4-dihydroxycinnamic acid with L-alanine methyl ester in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions .

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 3,4-Dihydrocinnamic acid (L-alanine methyl ester) amide exerts its effects involves its antioxidant activity. It inhibits the copper-mediated oxidation of low-density lipoprotein (LDL) by about 75% at a concentration of 2 µM . This antioxidant activity helps in reducing oxidative stress and preventing the formation of atherosclerotic lesions. The compound does not significantly inhibit ACAT-1 or ACAT-2 activity, which are enzymes involved in cholesterol metabolism .

Properties

IUPAC Name

methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-8(13(18)19-2)14-12(17)6-4-9-3-5-10(15)11(16)7-9/h3-8,15-16H,1-2H3,(H,14,17)/b6-4+/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBBISJLIGYSGF-JQTRYQTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NC(=O)C=CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)/C=C/C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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